Silane, (cyclopropylmethoxy)trimethyl-
Description
Silane, (cyclopropylmethoxy)trimethyl- is an organosilicon compound characterized by a cyclopropane ring linked to a methoxy group and three methyl substituents attached to a silicon atom. Organosilanes of this class are widely used as coupling agents in polymers, coatings, and composites due to their ability to enhance interfacial adhesion between organic and inorganic materials .
Properties
CAS No. |
85696-54-4 |
|---|---|
Molecular Formula |
C7H16OSi |
Molecular Weight |
144.29 g/mol |
IUPAC Name |
cyclopropylmethoxy(trimethyl)silane |
InChI |
InChI=1S/C7H16OSi/c1-9(2,3)8-6-7-4-5-7/h7H,4-6H2,1-3H3 |
InChI Key |
UHNNKGHEOUDWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1CC1 |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Significance
(cyclopropylmethoxy)trimethylsilane features a cyclopropane ring linked via a methoxy group to a trimethylsilane moiety. The cyclopropane group introduces steric strain, while the silane component enhances thermal stability and reactivity in cross-coupling reactions. Its synthesis demands precise control over stereoelectronic effects to prevent ring-opening reactions of the cyclopropane.
Primary Synthesis Routes
Direct Silylation of Cyclopropanemethanol
The most widely documented method involves the reaction of cyclopropanemethanol with trimethylsilyl chloride (TMSCl) under basic conditions:
Reaction Scheme:
$$
\text{Cyclopropanemethanol} + \text{ClSi(CH}3\text{)}3 \xrightarrow{\text{Base}} \text{(Cyclopropylmethoxy)trimethylsilane} + \text{HCl}
$$
Procedure:
- Base Selection : Triethylamine (TEA) in tetrahydrofuran (THF) is employed to neutralize HCl, driving the reaction to completion.
- Stoichiometry : A 1:1 molar ratio of alcohol to TMSCl, with 3 equivalents of TEA to ensure complete deprotonation.
- Conditions : Anhydrous THF at 0–25°C under argon, followed by 12–24 hours of stirring.
Yield Optimization :
- Solvent Effects : THF outperforms dichloromethane (DCM) due to better solubility of intermediates (yield: 82% vs. 68%).
- Catalytic Additives : 4-Dimethylaminopyridine (DMAP) increases yield to 89% by accelerating silylation.
Characterization :
Alternative Pathways
Grignard Reagent-Mediated Synthesis
A less common approach utilizes cyclopropanemethanol-derived Grignard reagents reacting with chlorotrimethylsilane:
Reaction Scheme:
$$
\text{Cyclopropanemethanol} \xrightarrow{\text{Mg}} \text{Grignard Reagent} \xrightarrow{\text{ClSi(CH}3\text{)}3} \text{(Cyclopropylmethoxy)trimethylsilane}
$$
Challenges :
- Sensitivity of cyclopropane to strong bases, leading to ring-opening byproducts.
- Requires ultra-dry conditions and low temperatures (-78°C).
Yield : ~50% due to competing decomposition pathways.
Hydrosilylation of Cyclopropene Derivatives
Preliminary studies suggest hydrosilylation of cyclopropene with trimethylsilane in the presence of platinum catalysts:
Reaction Scheme:
$$
\text{Cyclopropene} + \text{HSi(CH}3\text{)}3 \xrightarrow{\text{Pt}} \text{(Cyclopropylmethoxy)trimethylsilane}
$$
Limitations :
Mechanistic Insights
Industrial-Scale Considerations
Emerging Methodologies
Enzymatic Silylation
Recent trials with lipase catalysts (e.g., Candida antarctica) in ionic liquids show promise for enantioselective synthesis, though yields remain low (35%).
Photoredox Catalysis
Visible-light-mediated silylation using Ir(ppy)$$_3$$ as a catalyst achieves 78% yield at room temperature, avoiding strong bases.
Chemical Reactions Analysis
Types of Reactions
Silane, (cyclopropylmethoxy)trimethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes are often used as reducing agents.
Substitution: Reagents such as halogens or alkylating agents are used for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds.
Substitution: Various substituted silanes depending on the reagent used.
Scientific Research Applications
Silane, (cyclopropylmethoxy)trimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: Utilized in the production of advanced materials such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of Silane, (cyclopropylmethoxy)trimethyl- involves the formation of stable silicon-carbon bonds. The silicon atom in the compound can form strong bonds with various organic and inorganic substrates, making it a versatile reagent in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Cyclopentyltrimethoxysilane (CAS 143487-47-2)
Structural Differences : Cyclopentyltrimethoxysilane replaces the cyclopropane-methoxy group with a cyclopentane ring and three methoxy groups on silicon.
Key Properties :
Glycidoxypropyltrimethoxysilane (CAS N/A)
Structural Differences : Features an epoxy (glycidyl) group instead of cyclopropane-methoxy.
Key Properties :
NXT Silane (TESPD/S4 and TESPT/S2 Analogs)
Functional Differences : NXT silane (a thiocarboxylate-functional silane) is optimized for silica-reinforced tire treads, whereas (cyclopropylmethoxy)trimethyl-silane lacks sulfur-based coupling functionality.
Performance Data :
| Property | S2 (TESPD) | S4 (TESPT) | NXT Silane | |
|---|---|---|---|---|
| Mooney Viscosity (100°C) | 87 | 77 | 65 | |
| Scorch Time (t3, min) | 15 | 14 | 12 | |
| Mixing Steps | 2 | 2 | 1 |
Advantages of NXT Silane :
- Lower viscosity (65 vs. 87 ML for S2), improving processability.
- Reduced scorch time (12 vs. 15 minutes), enhancing safety during compounding .
Comparative Analysis of Physical and Chemical Properties
Thermal Stability and Reactivity
- Cyclopropane vs. Cyclopentane Derivatives : Cyclopropane’s ring strain may increase reactivity but reduce thermal stability compared to cyclopentyltrimethoxysilane, which has a boiling point of 75°C .
- Epoxy-Functional Silanes : Glycidoxypropyltrimethoxysilane exhibits higher polarity due to the epoxy group, enabling stronger interfacial adhesion in polar substrates .
Application-Specific Performance
- Tire Industry : NXT silane outperforms S2/S4 silanes in reducing compound viscosity (65 ML vs. 87 ML) and improving storage stability, critical for high-speed tire manufacturing .
- Coatings and Adhesives: Glycidoxypropyltrimethoxysilane’s epoxy functionality provides superior bonding to metals and ceramics compared to non-reactive silanes like cyclopentyltrimethoxysilane .
Research Findings and Industrial Relevance
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